molecular formula C14H10ClNO B14188619 (9-Chlorobenzo[h]isoquinolin-6-yl)methanol CAS No. 919293-15-5

(9-Chlorobenzo[h]isoquinolin-6-yl)methanol

Cat. No.: B14188619
CAS No.: 919293-15-5
M. Wt: 243.69 g/mol
InChI Key: DEZYFMSMLAGIQY-UHFFFAOYSA-N
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Description

(9-Chlorobenzo[h]isoquinolin-6-yl)methanol is a chemical compound with the molecular formula C_16H_11ClNO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro-substituted benzo[h]isoquinoline core with a methanol functional group, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Chlorobenzo[h]isoquinolin-6-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated aromatic compound, the synthesis may proceed through a series of steps involving nitration, reduction, and cyclization to form the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(9-Chlorobenzo[h]isoquinolin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields the corresponding aldehyde or carboxylic acid, while substitution of the chloro group can result in various substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of (9-Chlorobenzo[h]isoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and methanol groups, which confer distinct chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

CAS No.

919293-15-5

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

(9-chlorobenzo[h]isoquinolin-6-yl)methanol

InChI

InChI=1S/C14H10ClNO/c15-11-1-2-12-10(8-17)5-9-3-4-16-7-14(9)13(12)6-11/h1-7,17H,8H2

InChI Key

DEZYFMSMLAGIQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)CO

Origin of Product

United States

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